molecular formula C15H14O3 B1237444 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol

Cat. No. B1237444
M. Wt: 242.27 g/mol
InChI Key: IHVRWFJGOIWMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol is a natural product found in Dracaena, Rheum rhabarbarum, and other organisms with data available.

Scientific Research Applications

Aggregation and ESIPT Inspired Fluorescence Color Switching

  • A study by Ding et al. (2017) found that a conjugated dye derivative of 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol exhibited remarkable aggregation induced emission enhancement and fluorescence color switching. This indicates its potential application in the development of new organic chromophores for fluorescence applications.

Structural Analysis of Derivatives

  • Valla, Giraud, and Ginderow (1994) reported on the structures of two 5,6-dihydro-2-oxo-2H-pyran derivatives linked to 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, indicating its utility in the synthesis of complex organic compounds (Valla et al., 1994).

Resveratrol Derivative Studies

  • Tang et al. (2011) synthesized a derivative of 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, demonstrating its relevance in the synthesis of resveratrol derivatives and potential applications in pharmaceuticals (Tang et al., 2011).

Biologically Active Natural Product Synthesis

  • Akbaba et al. (2010) synthesized a natural product starting from a derivative of 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, highlighting its role in the synthesis of biologically active compounds (Akbaba et al., 2010).

Potential in Coordination Chemistry

  • Fujita et al. (2004) developed stereoselective syntheses of derivatives of tetrakis(2-hydroxyphenyl)ethene, related to 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, for use in coordination chemistry, analogous to corresponding calix[4]arene systems (Fujita et al., 2004).

UV-Vis Absorption Spectra Analysis

  • Fuks-Janczarek et al. (2009) conducted studies on UV-vis spectroscopic features of compounds related to 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, demonstrating its importance in understanding the spectroscopic behavior of organic compounds (Fuks-Janczarek et al., 2009).

Isomerization Studies

  • Waskiewicz et al. (2008) explored the electrochemical isomerization of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers, related to 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, revealing its potential in electrochemical processes (Waskiewicz et al., 2008).

Oxyresveratrol Isolation from Mulberry

  • Deng et al. (2012) isolated oxyresveratrol, a derivative of resveratrol and related to 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, from mulberry, showcasing its natural occurrence and extraction potential (Deng et al., 2012).

Synthesis and Structural Analysis

  • Zhu et al. (2009) synthesized and analyzed the structure of a compound containing 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, contributing to our understanding of its chemical properties (Zhu et al., 2009).

Stilbene Oligomers Isolation

  • Ito et al. (2004) isolated stilbene tetramers related to 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol, contributing to the field of natural product chemistry (Ito et al., 2004).

properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRWFJGOIWMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246727
Record name 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol

CAS RN

65728-21-4
Record name 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65728-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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